molecular formula C12H20O2 B14470189 2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane CAS No. 65234-87-9

2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane

Cat. No.: B14470189
CAS No.: 65234-87-9
M. Wt: 196.29 g/mol
InChI Key: VIBMZHPZXLOPDK-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C12H20O2 . This compound features a cyclopropylidene group attached to a pentyl chain, which is further connected to a dioxolane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that the synthesis would involve scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane exerts its effects involves interactions with various molecular targets and pathways. The cyclopropylidene group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Cyclopropylidenepentyl)-2-methyl-1,3-dioxolane is unique due to its combination of a cyclopropylidene group with a dioxolane ring

Properties

CAS No.

65234-87-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1-cyclopropylidenepentyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C12H20O2/c1-3-4-5-11(10-6-7-10)12(2)13-8-9-14-12/h3-9H2,1-2H3

InChI Key

VIBMZHPZXLOPDK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1CC1)C2(OCCO2)C

Origin of Product

United States

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